![molecular formula C17H13NO5 B5830293 4-methyl-7-[(3-nitrobenzyl)oxy]-2H-chromen-2-one](/img/structure/B5830293.png)
4-methyl-7-[(3-nitrobenzyl)oxy]-2H-chromen-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-methyl-7-[(3-nitrobenzyl)oxy]-2H-chromen-2-one, also known as NBMC, is a synthetic compound that belongs to the class of coumarin derivatives. It has been widely used in scientific research due to its unique chemical properties and potential applications in various fields.
作用機序
The mechanism of action of 4-methyl-7-[(3-nitrobenzyl)oxy]-2H-chromen-2-one is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 4-methyl-7-[(3-nitrobenzyl)oxy]-2H-chromen-2-one has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), a key enzyme involved in the inflammatory response. It has also been shown to inhibit the activity of protein kinase C (PKC), an enzyme involved in cell signaling and proliferation.
Biochemical and Physiological Effects:
4-methyl-7-[(3-nitrobenzyl)oxy]-2H-chromen-2-one has been reported to exhibit various biochemical and physiological effects in vitro and in vivo. It has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β), tumor necrosis factor-α (TNF-α), and prostaglandin E2 (PGE2) in lipopolysaccharide (LPS)-stimulated macrophages. 4-methyl-7-[(3-nitrobenzyl)oxy]-2H-chromen-2-one has also been shown to induce apoptosis and cell cycle arrest in cancer cells. In addition, 4-methyl-7-[(3-nitrobenzyl)oxy]-2H-chromen-2-one has been reported to exhibit neuroprotective effects in animal models of Parkinson's disease.
実験室実験の利点と制限
One of the main advantages of 4-methyl-7-[(3-nitrobenzyl)oxy]-2H-chromen-2-one is its unique chemical structure, which allows it to interact with various biological targets. 4-methyl-7-[(3-nitrobenzyl)oxy]-2H-chromen-2-one is also relatively easy to synthesize and purify, making it a cost-effective compound for scientific research. However, one of the limitations of 4-methyl-7-[(3-nitrobenzyl)oxy]-2H-chromen-2-one is its low solubility in aqueous solutions, which can make it difficult to work with in certain experimental conditions. In addition, the potential toxicity of 4-methyl-7-[(3-nitrobenzyl)oxy]-2H-chromen-2-one and its metabolites should be carefully evaluated before using it in biological assays.
将来の方向性
There are several future directions for the use of 4-methyl-7-[(3-nitrobenzyl)oxy]-2H-chromen-2-one in scientific research. One of the potential applications of 4-methyl-7-[(3-nitrobenzyl)oxy]-2H-chromen-2-one is in the development of new anti-inflammatory and anti-cancer drugs. 4-methyl-7-[(3-nitrobenzyl)oxy]-2H-chromen-2-one can also be used as a tool for studying the molecular mechanisms of various biological processes, such as inflammation, apoptosis, and cell signaling. Additionally, the use of 4-methyl-7-[(3-nitrobenzyl)oxy]-2H-chromen-2-one as a fluorescent probe for the detection of metal ions and as a photosensitizer for photodynamic therapy can be further explored. Finally, the potential toxic effects of 4-methyl-7-[(3-nitrobenzyl)oxy]-2H-chromen-2-one and its metabolites should be carefully evaluated in order to ensure its safe use in biological assays.
合成法
The synthesis of 4-methyl-7-[(3-nitrobenzyl)oxy]-2H-chromen-2-one involves the reaction between 7-hydroxy-4-methylcoumarin and 3-nitrobenzyl bromide in the presence of a base such as potassium carbonate or sodium hydroxide. The reaction is carried out in a solvent such as dimethylformamide or dimethyl sulfoxide at elevated temperature and under reflux conditions. The product is then purified by column chromatography or recrystallization to obtain pure 4-methyl-7-[(3-nitrobenzyl)oxy]-2H-chromen-2-one.
科学的研究の応用
4-methyl-7-[(3-nitrobenzyl)oxy]-2H-chromen-2-one has been extensively used in scientific research due to its potential applications in various fields such as medicinal chemistry, biochemistry, and molecular biology. It has been reported to exhibit a wide range of biological activities such as anti-inflammatory, antioxidant, anti-cancer, and anti-viral properties. 4-methyl-7-[(3-nitrobenzyl)oxy]-2H-chromen-2-one has also been used as a fluorescent probe for the detection of metal ions and as a photosensitizer for photodynamic therapy.
特性
IUPAC Name |
4-methyl-7-[(3-nitrophenyl)methoxy]chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO5/c1-11-7-17(19)23-16-9-14(5-6-15(11)16)22-10-12-3-2-4-13(8-12)18(20)21/h2-9H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFDMKZBWSPXVRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OCC3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

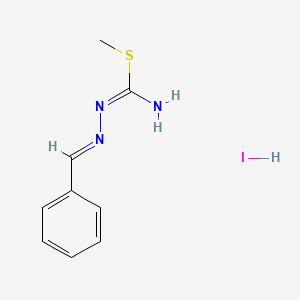

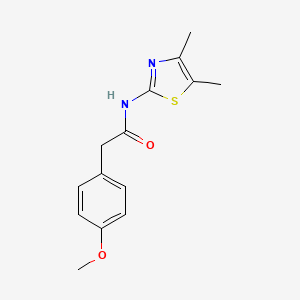
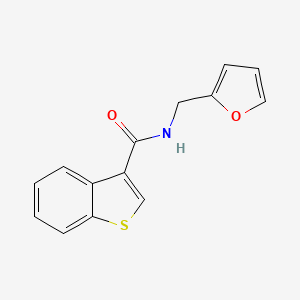
![N-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}cyclobutanecarboxamide](/img/structure/B5830252.png)

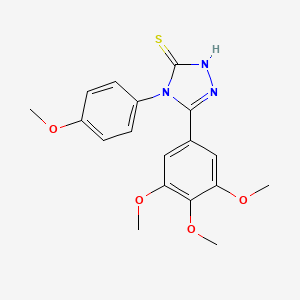

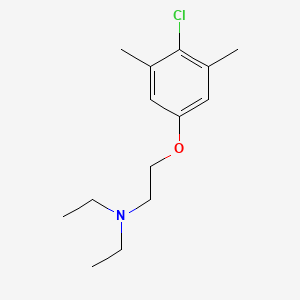
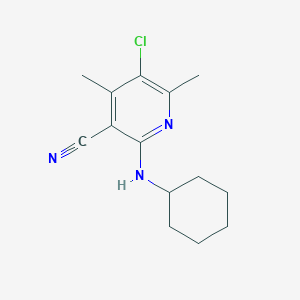

![N-1,3-benzodioxol-5-yl-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5830299.png)
![4-chloro-N'-[(3-methyl-4-nitrobenzoyl)oxy]benzenecarboximidamide](/img/structure/B5830300.png)
![2-(2-methylphenoxy)-N-[4-(4-methyl-1-piperazinyl)phenyl]acetamide](/img/structure/B5830311.png)